molecular formula C9H6Cl2 B1425611 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene CAS No. 1222086-90-9

1,3-Dichloro-2-(prop-2-yn-1-yl)benzene

Cat. No. B1425611
M. Wt: 185.05 g/mol
InChI Key: XMLKKNUFKXBSGZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(prop-2-yn-1-yl)benzene, also known as 1,3-DCB, is a type of organochlorine compound. It is a colorless liquid with a pungent odor and is a derivative of benzene, a known carcinogen. 1,3-DCB has a wide range of applications in the fields of scientific research, industrial production, and medicine.

Scientific Research Applications

Molecular Structure and Properties

1,3-Dichloro-2-(prop-2-yn-1-yl)benzene and its derivatives have been studied for their molecular structures and properties. For instance, the compound 3-Meth­oxy-4-(prop-2-yn-1-yl­oxy)benzaldehyde demonstrates how molecules linked by hydrogen bonds form inversion dimers with specific ring motifs and are further linked to form sheets parallel to a particular plane in the crystal (Ezhilarasu & Balasubramanian, 2016).

Synthesis and Characterization

New heterocyclic systems derived from 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene have been synthesized, characterized, and evaluated for biological activities. These systems show promise in the field of medicinal chemistry, as evidenced by their antiproliferative activity against various carcinoma cell lines (Taia et al., 2020).

Reaction and Product Formation

Studies on the reaction of functionally substituted chloropropanes with benzene, catalyzed by aluminum chloride, highlight the diverse product formation capabilities of compounds related to 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene. These reactions yield products like n-propylbenzene and diphenylpropanes, showcasing the compound's versatility in organic synthesis (Matsuda & Shinohara, 1978).

Crystal Structure Analysis

Crystallographic studies provide insights into the structural arrangements of compounds related to 1,3-Dichloro-2-(prop-2-yn-1-yl)benzene. These analyses reveal the dihedral angles, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the material properties and potential applications (Jasinski et al., 2008).

properties

IUPAC Name

1,3-dichloro-2-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c1-2-4-7-8(10)5-3-6-9(7)11/h1,3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLKKNUFKXBSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(prop-2-yn-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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